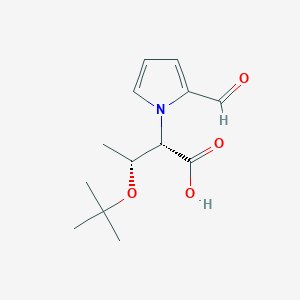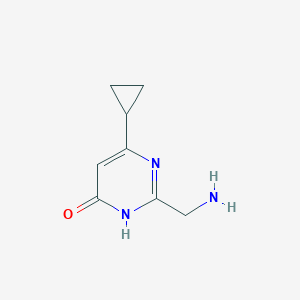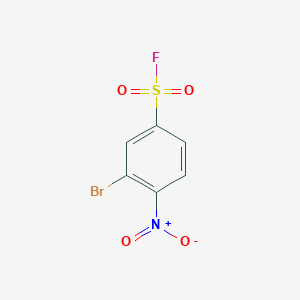
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid is a complex organic compound that features a pyrrole ring, a formyl group, and a tert-butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a precursor such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be formed through a Paal-Knorr synthesis.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction using reagents like DMF and POCl3.
Addition of the tert-Butoxy Group: The tert-butoxy group can be added through a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tert-butyl alcohol, various nucleophiles
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of the tert-butoxy group with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand the interaction of pyrrole-containing compounds with biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of butanoic acid.
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)pentanoic acid: Similar structure but with a pentanoic acid group instead of butanoic acid.
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(2S,3R)-2-(2-formylpyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-9(18-13(2,3)4)11(12(16)17)14-7-5-6-10(14)8-15/h5-9,11H,1-4H3,(H,16,17)/t9-,11+/m1/s1 |
Clave InChI |
YJCFCCZFKDZOHQ-KOLCDFICSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)N1C=CC=C1C=O)OC(C)(C)C |
SMILES canónico |
CC(C(C(=O)O)N1C=CC=C1C=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)



![2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13221349.png)

![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)




![4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)


